3-(Methylsulfonyl)phenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

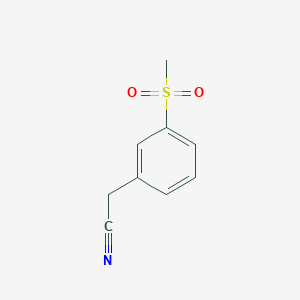

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylsulfonylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVGUJXVEIJIDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Methylsulfonyl)phenylacetonitrile from 3-Bromophenylacetonitrile

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 3-(Methylsulfonyl)phenylacetonitrile, a key building block in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, 3-bromophenylacetonitrile, and proceeds via a transition metal-catalyzed cross-coupling reaction with a methylsulfinate salt. This document delves into the mechanistic underpinnings of the C-S bond formation, offers a detailed, step-by-step experimental protocol, and discusses critical process parameters, optimization strategies, and analytical characterization of the final product. The content is tailored for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven guidance to ensure successful and reproducible synthesis.

Introduction: The Significance of the Sulfonyl Moiety in Medicinal Chemistry

Aryl sulfones are a privileged structural motif in a vast array of biologically active molecules and functional materials.[1] The methylsulfonyl group, in particular, is frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. The target molecule, this compound, serves as a versatile intermediate for the synthesis of more complex molecular architectures. Its synthesis from 3-bromophenylacetonitrile represents a common and important transformation in medicinal chemistry.

The conversion of an aryl bromide to an aryl methyl sulfone is a powerful tool in the synthetic chemist's arsenal. Traditional methods for sulfone synthesis often involve harsh conditions or the use of foul-smelling thiols.[1] Modern cross-coupling methodologies, particularly those catalyzed by transition metals like palladium and copper, offer milder and more functional-group-tolerant alternatives.[2][3] This guide will focus on a palladium-catalyzed approach, which is widely recognized for its efficiency and broad substrate scope.[4]

Mechanistic Rationale: The Palladium-Catalyzed Sulfination

The core of this synthetic transformation is a palladium-catalyzed cross-coupling reaction between an aryl halide (3-bromophenylacetonitrile) and a sulfinate salt (sodium methanesulfinate). The catalytic cycle, a fundamental concept in organometallic chemistry, provides a framework for understanding the reaction mechanism.

Key Mechanistic Steps:

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the aryl group and the bromide are now bonded to the metal center.

-

Ligand Exchange/Transmetalation: The sulfinate salt then coordinates to the palladium(II) complex, displacing the bromide ligand. While not a true transmetalation in the classical sense (as with organometallic reagents), this step brings the sulfonyl group into the coordination sphere of the palladium.

-

Reductive Elimination: The final step is the reductive elimination of the desired aryl sulfone product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand is crucial for the success of this reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps, thereby increasing the overall efficiency of the catalytic cycle.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure and may require optimization based on the specific laboratory setup and reagent purity.

3.1 Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromophenylacetonitrile | ≥98% | Commercially Available | |

| Sodium Methanesulfinate | ≥98% | Commercially Available | [6] |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |

| Xantphos | Ligand Grade | Commercially Available | |

| Cesium Carbonate (Cs₂CO₃) | Anhydrous | Commercially Available | |

| Toluene | Anhydrous | Commercially Available | |

| Nitrogen (N₂) or Argon (Ar) | High Purity | For inert atmosphere |

3.2 Equipment

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Heating mantle with temperature control

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup (if required)

3.3 Detailed Synthetic Procedure

Step-by-Step Instructions:

-

Reaction Setup: To a dry round-bottom flask, add 3-bromophenylacetonitrile (1.0 eq.), sodium methanesulfinate (1.5 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and Xantphos (0.10 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes. Alternatively, evacuate and backfill the flask with an inert gas three times.

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the starting material).

-

Reaction: Place the flask in a preheated heating mantle and bring the reaction mixture to reflux (approximately 110 °C). Stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts. Wash the filter cake with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.[7]

3.4 Safety Considerations

-

3-Bromophenylacetonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled.[8] It can cause skin and serious eye irritation.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9]

-

Sodium Methanesulfinate: May cause skin and respiratory irritation.[10] Avoid inhalation of dust.[6][11]

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Solvents: Toluene is flammable and has associated health risks. Handle in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[6][8][9][10][11][12][13]

Optimization and Troubleshooting

| Parameter | Rationale for Optimization | Potential Issues | Troubleshooting |

| Catalyst Loading | Balancing reaction rate and cost. | Incomplete conversion. | Increase catalyst loading in small increments (e.g., from 5 mol% to 7.5 mol%). |

| Ligand Choice | Influences catalyst stability and activity. | Low yield or side product formation. | Screen alternative phosphine ligands (e.g., Buchwald-type ligands). |

| Base | Activates the sulfinate and neutralizes acidic byproducts. | Sluggish reaction. | Consider stronger bases (e.g., potassium phosphate) or alternative carbonate bases. |

| Solvent | Affects solubility and reaction temperature. | Poor solubility of reagents. | Screen alternative high-boiling aprotic solvents (e.g., dioxane, DMF). |

| Temperature | Controls the rate of reaction. | Decomposition of starting materials or product. | Lower the reaction temperature and monitor for extended reaction times. |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

| Technique | Purpose | Expected Results |

| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Characteristic peaks for the aromatic protons, the benzylic protons, the methyl sulfone protons, and the nitrile carbon. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the product. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the nitrile (C≡N) and sulfone (S=O) groups. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |

| Melting Point | Physical property confirmation. | A sharp melting point range consistent with literature values. |

A comprehensive characterization of reactive starting materials and intermediates is crucial in pharmaceutical development.[14]

Conclusion

The palladium-catalyzed synthesis of this compound from 3-bromophenylacetonitrile is a reliable and efficient method for accessing this valuable building block. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. This guide provides a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

- 1. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 4. Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. | Semantic Scholar [semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. This compound | 936482-57-4 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-Bromophenylacetonitrile - Safety Data Sheet [chemicalbook.com]

- 10. SODIUM METHANESULFONATE - Safety Data Sheet [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. biosynth.com [biosynth.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 3-(Methylsulfonyl)phenylacetonitrile (CAS 936482-57-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)phenylacetonitrile, a compound of growing interest in medicinal chemistry and organic synthesis. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes available information, draws logical inferences from closely related structures, and proposes scientifically grounded protocols to facilitate further research and development.

Core Molecular Attributes

This compound is an aromatic nitrile containing a sulfone functional group. The strategic placement of the methylsulfonyl group at the meta-position of the phenyl ring influences the molecule's electronic properties and, consequently, its reactivity and potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is critical to note that while some data is available from commercial suppliers, other key experimental values such as melting and boiling points have not been formally determined or reported in the literature.[1]

| Property | Value | Source(s) |

| CAS Number | 936482-57-4 | [2][3] |

| Molecular Formula | C₉H₉NO₂S | [2] |

| Molecular Weight | 195.24 g/mol | [2] |

| IUPAC Name | 2-(3-(methylsulfonyl)phenyl)acetonitrile | [2] |

| Physical Form | White to brown solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Room Temperature | [2] |

| Melting Point | Not determined | [1] |

| Boiling Point | Not determined | [1] |

Note: The isomeric compound, 4-(methylsulfonyl)phenylacetonitrile, has a reported melting point of 122-124 °C. Due to differences in crystal lattice packing, the melting point of the 3-isomer may vary significantly.

Synthesis and Reaction Pathways

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 3-(Methylthio)phenylacetonitrile

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Charge the flask with 3-(methylthio)benzyl chloride, toluene, and water.

-

Catalyst Addition: Introduce a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium chloride.

-

Cyanation: Add sodium cyanide to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-85 °C with vigorous stirring for approximately 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(methylthio)phenylacetonitrile. Purification can be achieved by column chromatography on silica gel.

Step 2: Oxidation to this compound

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the 3-(methylthio)phenylacetonitrile intermediate in methanol.

-

pH Adjustment: Adjust the pH of the solution to approximately 4.5 using a suitable acid, such as sulfuric acid.

-

Catalyst Addition: Add an aqueous solution of sodium tungstate.

-

Oxidation: Heat the mixture to 55 °C and add hydrogen peroxide dropwise over a period of 1 hour.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, may precipitate out of the solution. If so, it can be isolated by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the sulfonyl group (δ ≈ 3.0-3.2 ppm), a singlet for the methylene protons of the acetonitrile group (δ ≈ 3.8-4.0 ppm), and a complex multiplet pattern in the aromatic region (δ ≈ 7.5-8.0 ppm) corresponding to the four protons on the substituted phenyl ring.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the methyl carbon of the sulfonyl group (δ ≈ 44-46 ppm), the methylene carbon of the acetonitrile group (δ ≈ 23-25 ppm), the nitrile carbon (δ ≈ 117-119 ppm), and several signals in the aromatic region (δ ≈ 125-140 ppm).

-

IR Spectroscopy: The infrared spectrum is anticipated to show characteristic absorption bands for the nitrile group (C≡N stretch) around 2250 cm⁻¹, and strong absorptions for the sulfone group (S=O stretches) in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.24 g/mol ).

Potential Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the nitrile and sulfone functional groups suggests several potential applications for this compound in drug discovery.

-

Enzyme Inhibition: The sulfone group is a common feature in many enzyme inhibitors, including the well-known COX-2 inhibitors. The related 4-(methylsulfonyl)phenylacetonitrile has been investigated for its anti-inflammatory properties.[4] It is plausible that the 3-isomer could exhibit similar or differential inhibitory activity against various enzymes.

-

Metabolic Stability: The nitrile group is generally considered to be metabolically stable and is present in numerous FDA-approved drugs.[5][6] This metabolic robustness can be a desirable property in drug candidates.

-

Scaffold for Library Synthesis: Phenylacetonitrile derivatives serve as versatile building blocks in the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications.[7][8]

Caption: Potential applications of this compound.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the general reactivity of aromatic nitriles and sulfones, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Toxicity of Related Compounds: It is important to note that benzyl cyanide (phenylacetonitrile) is toxic if swallowed, in contact with skin, or if inhaled.[7][9] While the sulfonyl group will modify the toxicological profile, it is prudent to handle this compound with a high degree of caution.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The synthetic route proposed herein offers a clear path to obtaining this compound for further investigation. Future research should focus on the experimental validation of its physicochemical properties, a thorough spectroscopic characterization, and the exploration of its biological activities, particularly in the context of enzyme inhibition and as a scaffold for the development of novel therapeutics. The insights gained from such studies will be invaluable to the fields of medicinal chemistry and drug discovery.

References

- 1. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 2. This compound | 936482-57-4 [sigmaaldrich.com]

- 3. 936482-57-4|this compound|BLD Pharm [bldpharm.com]

- 4. p-(Methylthio)phenylacetonitrile | 38746-92-8 | FM152422 [biosynth.com]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]

- 8. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzyl cyanide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 3-(Methylsulfonyl)phenylacetonitrile

This guide provides an in-depth analysis of the spectroscopic data for 3-(Methylsulfonyl)phenylacetonitrile (CAS No. 936482-57-4), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind the spectral features, and provides field-proven protocols for data acquisition.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic nitrile featuring two key functional groups that dictate its chemical reactivity and spectroscopic signature: the nitrile (-C≡N) and the methylsulfonyl (-SO₂CH₃) groups. The meta-substitution pattern on the phenyl ring is a critical structural feature, influencing the electronic environment of each atom and, consequently, its spectroscopic fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and regulatory submissions in drug development. This guide provides the foundational spectroscopic knowledge for scientists working with this molecule.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide unambiguous evidence of its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methylsulfonyl protons. The chemical shifts are influenced by the electron-withdrawing nature of both the nitrile and sulfonyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H (Positions 4, 5, 6) | 7.60 - 7.90 | m | 3H | These protons are deshielded due to the electron-withdrawing sulfonyl and nitrile groups. The complex multiplet arises from their differing proximity to the substituents and mutual spin-spin coupling. |

| Ar-H (Position 2) | ~8.10 | s (broad) | 1H | The proton at position 2, situated between the two electron-withdrawing groups, is expected to be the most deshielded aromatic proton, appearing as a broad singlet or a finely split multiplet. |

| -CH₂CN | ~3.85 | s | 2H | The methylene protons are adjacent to the nitrile group and the aromatic ring, resulting in a downfield shift. This signal is expected to be a sharp singlet. |

| -SO₂CH₃ | ~3.10 | s | 3H | The methyl protons are attached to the sulfonyl group, which strongly deshields them, resulting in a singlet significantly downfield from typical methyl groups. A similar chemical shift of δ 3.09-3.12 ppm is observed for the isomeric 4-(methylsulfonyl)phenylacetonitrile.[1] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| -C≡N | ~117 | The nitrile carbon is characteristically found in this region. |

| Aromatic C-H | 128 - 135 | The four aromatic C-H carbons will appear in this range, with their specific shifts determined by the electronic effects of the substituents. |

| Aromatic C (ipso to -CH₂CN) | ~133 | The carbon attached to the cyanomethyl group. |

| Aromatic C (ipso to -SO₂CH₃) | ~141 | The carbon attached to the sulfonyl group is significantly deshielded. |

| -CH₂CN | ~24 | The benzylic carbon of the acetonitrile group. |

| -SO₂CH₃ | ~45 | The methyl carbon of the sulfonyl group is deshielded by the electronegative oxygen and sulfur atoms. |

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR protocol is essential for accurate structural confirmation.

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] The choice of solvent is critical; CDCl₃ is often suitable for non-polar to moderately polar compounds.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower sensitivity of the ¹³C nucleus.

-

Caption: Workflow for NMR-based structural elucidation.

Section 2: Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum is a unique "molecular fingerprint" arising from the vibrational modes of the chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the nitrile, sulfonyl, and aromatic groups.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C≡N (Nitrile) | ~2250 | Medium, Sharp | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (Aliphatic, -CH₂- & -CH₃) | 2850 - 3000 | Medium | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Ring Stretching |

| S=O (Sulfonyl) | ~1320 and ~1150 | Strong | Asymmetric and Symmetric Stretching |

| C-H (Aromatic) | 750 - 850 | Strong | Out-of-plane Bending (meta-substitution) |

The two strong bands for the S=O stretch are highly characteristic of the sulfonyl group and serve as a key diagnostic feature.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

For solid samples like this compound, the potassium bromide (KBr) pellet technique is a standard and reliable method.

-

Sample Preparation :

-

Gently grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade KBr powder and mix thoroughly with the sample.[3]

-

-

Pellet Formation :

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is reported in terms of transmittance or absorbance.

-

Caption: Workflow for FTIR analysis using the KBr pellet method.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules.

Predicted Mass Spectrum (Electron Impact)

Under EI conditions, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation.

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z (mass-to-charge) | Ion Identity | Fragmentation Pathway | Rationale |

| 195 | [M]⁺˙ | Molecular Ion | Corresponds to the molecular weight of C₉H₉NO₂S. The intensity may be low due to fragmentation. |

| 180 | [M - CH₃]⁺ | Loss of a methyl radical | Cleavage of the S-CH₃ bond. |

| 131 | [M - SO₂]⁺˙ | Loss of sulfur dioxide | A characteristic fragmentation for sulfones, often a significant peak. For the 4-isomer, this is a primary fragmentation pathway.[1] |

| 116 | [C₈H₆N]⁺ | Loss of the methylsulfonyl group | Cleavage of the C-S bond, leading to the phenylacetonitrile cation radical. |

| 79 | [CH₃SO₂]⁺ | Methylsulfonyl cation | A highly stable fragment that may appear as a prominent peak in the spectrum.[1] |

Experimental Protocol for Electron Impact Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample (typically sub-microgram) into the ion source. For a solid, a direct insertion probe can be used. For volatile compounds, coupling with Gas Chromatography (GC-MS) is effective.

-

Ionization : Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV).[4][5] This causes the ejection of an electron, forming a radical cation (molecular ion).[4][6]

-

Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the meta-substitution pattern. FTIR spectroscopy provides rapid confirmation of the essential nitrile and sulfonyl functional groups. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation pathways. The protocols and predicted data within this guide serve as a robust framework for the analysis of this important pharmaceutical intermediate, ensuring scientific integrity and supporting accelerated drug development timelines.

References

- 1. Buy 4-(Methylsulfonyl) phenylacetonitrile | 25025-07-4 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

"3-(Methylsulfonyl)phenylacetonitrile" molecular weight and formula

An In-Depth Technical Guide to 3-(Methylsulfonyl)phenylacetonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in synthetic organic chemistry and pharmaceutical development. The document details the compound's fundamental molecular and physical properties, outlines a representative synthetic pathway, discusses its applications, and provides critical safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies.

Core Molecular and Physical Properties

This compound is a solid organic compound characterized by the presence of a methylsulfonyl group and a nitrile functional group attached to a phenyl ring.[1] These features make it a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂S | [1][2] |

| Molecular Weight | 195.24 g/mol | [1][2] |

| IUPAC Name | 2-(3-(methylsulfonyl)phenyl)acetonitrile | [1] |

| CAS Number | 936482-57-4 | [1][2] |

| Physical Form | White to brown solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis of Phenylacetonitrile Derivatives: A Methodological Overview

The synthesis of substituted phenylacetonitrile compounds is a cornerstone of many organic chemistry endeavors, particularly in the creation of pharmaceutical intermediates. While the direct synthesis of the 3-methylsulfonyl isomer is not extensively detailed in publicly accessible literature, a general and robust methodology can be adapted from established procedures for analogous compounds, such as the 4-methylsulfonyl isomer.

A common industrial approach involves the oxidation of a precursor molecule containing a more easily handled methylthio group.[3] This strategy avoids the direct introduction of the sulfonyl group, which can be challenging, and instead relies on a reliable oxidation step late in the synthesis.

Representative Synthetic Workflow

The synthesis can be conceptualized as a multi-step process starting from a readily available benzyl halide. The following workflow is based on established chemical transformations for similar structures.[4]

-

Cyanation of Benzyl Halide : The initial step involves the conversion of a substituted benzyl halide (e.g., 3-(methylthio)benzyl chloride) to the corresponding phenylacetonitrile. This is typically achieved through nucleophilic substitution using a cyanide salt, such as sodium cyanide, often in the presence of a phase-transfer catalyst to improve reaction efficiency.[4]

-

Oxidation of the Thioether : The intermediate, 3-(methylthio)phenylacetonitrile, is then oxidized to the target sulfone. A common and effective method for this transformation is the use of an oxidizing agent like hydrogen peroxide, often catalyzed by a tungstate salt (e.g., sodium tungstate) in an acidic medium like acetic acid.[3][4] This method is favored for its efficiency and the relative ease of product isolation.

Visualization of the Synthetic Pathway

Caption: A representative two-step synthesis of this compound.

Applications in Research and Drug Development

Substituted phenylacetonitriles are valuable intermediates in the pharmaceutical industry.[] The methylsulfonyl group, in particular, is a common feature in a variety of biologically active molecules.

Intermediate for COX-2 Inhibitors

The isomeric compound, 4-(Methylsulfonyl)phenylacetonitrile, is a known intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties.[6] This highlights the utility of the (methylsulfonyl)phenylacetonitrile scaffold in constructing complex drug molecules. The presence of the sulfonyl group is often critical for binding to the target enzyme.

Building Block for Novel Therapeutics

The nitrile and sulfonyl functional groups offer multiple avenues for further chemical modification, making this compound a versatile starting point for creating libraries of novel compounds in drug discovery campaigns.[] The sulfonyl group can act as a hydrogen bond acceptor, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of other functional groups and molecular architectures. This versatility is crucial for optimizing lead compounds to improve efficacy, selectivity, and pharmacokinetic properties.[]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8][9] It is also known to cause skin and serious eye irritation.[7][9]

Table 2: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. | [7][8] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. | [7][8] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. | [7] |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | [7] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. | [7] |

Recommended Handling Protocol

A strict protocol must be followed when working with this compound to minimize exposure risk.

-

Engineering Controls : Always handle this substance within a certified chemical fume hood to prevent inhalation of dust or vapors.[9] Ensure that safety showers and eyewash stations are readily accessible.[9]

-

Personal Protective Equipment (PPE) :

-

Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

-

Hand Protection : Wear compatible, chemical-resistant gloves (e.g., butyl rubber) to prevent skin contact.[7][10]

-

Eye Protection : Use chemical safety goggles or a face shield as described by OSHA regulations.[7]

-

Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[8]

-

-

First Aid Measures :

-

If Inhaled : Move the person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[7]

-

In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and call a physician.[7]

-

In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Consult an ophthalmologist.[7]

-

If Swallowed : Do NOT induce vomiting. Wash out the mouth with water if the person is conscious and call a physician or poison control center immediately.[7][9]

-

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly closed container.[8] Keep away from incompatible materials such as oxidizing agents.[8]

Safe Handling Workflow Visualization

Caption: A workflow diagram for the safe handling of toxic chemical solids.

Conclusion

This compound is a chemical compound of significant interest due to its molecular structure and its utility as a synthetic intermediate. Its core properties are well-defined, and its role as a precursor in the synthesis of pharmacologically active molecules underscores its importance in medicinal chemistry and drug development. Adherence to stringent safety protocols is mandatory when handling this toxic compound. This guide serves as a foundational resource for scientific professionals engaged in research and development involving this versatile molecule.

References

- 1. This compound | 936482-57-4 [sigmaaldrich.com]

- 2. 936482-57-4|this compound|BLD Pharm [bldpharm.com]

- 3. Buy 4-(Methylsulfonyl) phenylacetonitrile | 25025-07-4 [smolecule.com]

- 4. US20030088107A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone - Google Patents [patents.google.com]

- 6. 4-(METHYLSULFONYL)PHENYLACETONITRILE | 25025-07-4 [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. chemdmart.com [chemdmart.com]

An In-depth Technical Guide to the Solubility of 3-(Methylsulfonyl)phenylacetonitrile in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Methylsulfonyl)phenylacetonitrile, a compound of significant interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data, this guide focuses on the foundational principles of solubility, predictive analysis based on the compound's molecular structure, and detailed methodologies for its empirical determination. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions regarding solvent selection, formulation development, and chemical synthesis involving this compound.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1] For a compound like this compound, understanding its solubility profile is paramount for a variety of applications, including:

-

Drug Development: The bioavailability of an orally administered drug is often dictated by its solubility in gastrointestinal fluids. Poor aqueous solubility is a major hurdle in drug development, affecting absorption and therapeutic efficacy.[1]

-

Chemical Synthesis: The choice of solvent is critical for controlling reaction kinetics, yield, and purity of the final product. The solubility of reactants, intermediates, and the final product in the reaction medium governs the efficiency of a chemical process.

-

Purification and Crystallization: Techniques such as recrystallization, which are essential for obtaining high-purity compounds, rely on the differential solubility of the target compound and impurities in a given solvent system.

-

Analytical Chemistry: The preparation of solutions for analytical techniques like chromatography and spectroscopy requires knowledge of the compound's solubility to ensure accurate and reproducible measurements.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₉H₉NO₂S | [2] |

| Molecular Weight | 195.24 g/mol | [2] |

| Appearance | White to brown solid | [2] |

| CAS Number | 936482-57-4 | [2] |

| Structure | ||

|

The molecular structure reveals several key features that influence solubility:

-

Aromatic Phenyl Group: The benzene ring is nonpolar and hydrophobic, which tends to decrease solubility in polar solvents like water.

-

Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor. This group contributes to the compound's polarity.

-

Methylsulfonyl Group (-SO₂CH₃): The sulfonyl group is highly polar and a strong hydrogen bond acceptor.[3] This functional group is expected to significantly enhance the compound's polarity and its potential for interaction with polar solvents.

Based on these structural characteristics, this compound can be classified as a moderately polar organic compound.

Predictive Analysis of Solubility

In the absence of direct experimental data, a predictive analysis based on the principle of "like dissolves like" can provide valuable guidance for solvent selection.

Predicted Solubility Profile:

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The high polarity of the methylsulfonyl and nitrile groups will have strong dipole-dipole interactions with these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to act as hydrogen bond donors will facilitate interaction with the oxygen and nitrogen atoms of the sulfonyl and nitrile groups. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The overall polarity of this compound is likely too high for significant dissolution in nonpolar solvents. |

| Aqueous | Water | Low | While the polar groups can interact with water, the hydrophobic nature of the phenyl ring is expected to limit aqueous solubility. |

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The following protocols outline standard methodologies for this purpose.

Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly provide an initial understanding of the compound's solubility in various solvents.

References

Technical Guide: Physicochemical Characterization of (Methylsulfonyl)phenylacetonitrile Isomers

Abstract

This technical guide provides a detailed examination of the physical properties of phenylacetonitrile compounds bearing a methylsulfonyl group, with a specific focus on the melting and boiling points of the 3- and 4-substituted isomers. While experimental data for 3-(Methylsulfonyl)phenylacetonitrile is not prominently available in public literature, this guide establishes a framework for its characterization by presenting robust data for the well-documented isomer, 4-(Methylsulfonyl)phenylacetonitrile. Furthermore, it outlines the rigorous, universally accepted methodologies for the empirical determination of these critical physicochemical parameters, offering a foundational reference for researchers in drug discovery, chemical synthesis, and material science.

Introduction: The Significance of Methylsulfonyl Phenylacetonitriles

The (Methylsulfonyl)phenylacetonitrile scaffold is of significant interest to the scientific community, particularly in the realm of pharmaceutical development. The incorporation of the methylsulfonyl group, a potent electron-withdrawing moiety, and the versatile nitrile functional group into a phenylacetic framework gives rise to molecules with unique electronic and steric properties. These structural features are often exploited in the design of targeted therapeutic agents. For instance, the related compound 4-(Methylsulfonyl)phenylacetic acid is a known intermediate in the synthesis of selective COX-2 inhibitors, highlighting the pharmaceutical relevance of this chemical class.[1]

Accurate determination of physical properties, such as melting and boiling points, is a cornerstone of chemical research and development for several reasons:

-

Purity Assessment: A sharp, well-defined melting point range is a primary indicator of a compound's purity.

-

Structural Confirmation: Physical constants serve as crucial data points for the identification and characterization of newly synthesized molecules.

-

Process Development: Knowledge of these properties is essential for designing and optimizing reaction conditions, purification protocols (e.g., distillation, recrystallization), and formulation processes.

-

Safety and Handling: Understanding a substance's physical state at various temperatures is critical for safe storage and handling.

This guide will focus on collating the available data and outlining the necessary experimental procedures to provide a comprehensive understanding of these key physical descriptors.

Physicochemical Properties: A Comparative Analysis

A thorough review of chemical supplier databases and scientific literature reveals a disparity in the available data for the isomers of (Methylsulfonyl)phenylacetonitrile.

This compound (CAS: 936482-57-4)

Direct experimental data for the melting and boiling points of this compound is not readily found in publicly accessible databases. Chemical suppliers characterize it as a white to brown solid, which implies a melting point above standard room temperature. The absence of specific values underscores the necessity for empirical determination by researchers handling this particular isomer.

4-(Methylsulfonyl)phenylacetonitrile (CAS: 25025-07-4)

In contrast, the 4-isomer is well-characterized, with multiple sources providing consistent data for its melting point. This data serves as a valuable reference point for estimating the properties of the 3-isomer and for quality control purposes.

| Property | Value | Source(s) |

| Melting Point | 122-124 °C | [2] |

| 124 °C | [3] | |

| Boiling Point | 405.3 ± 37.0 °C (Predicted) | [3] |

| Appearance | White to brown solid | |

| Molecular Weight | 195.24 g/mol | [2][3][4][5] |

| Molecular Formula | C₉H₉NO₂S | [3][4][5] |

Table 1: Summary of Physical Properties for 4-(Methylsulfonyl)phenylacetonitrile.

The consistency of the melting point data from various suppliers for the 4-isomer instills confidence in its accuracy. The boiling point is a predicted value, likely derived from computational modeling, and should be treated as an estimation until experimentally verified.

Experimental Determination of Physical Properties

To address the data gap for this compound and to verify the properties of any synthesized batch, the following standard laboratory protocols are recommended.

Melting Point Determination: The Capillary Method

The determination of a melting point range via the capillary method is a fundamental technique for assessing the purity of a crystalline solid.

Principle: A small, finely powdered sample is heated slowly in a capillary tube within a calibrated apparatus. The temperatures at which the substance begins to melt (onset) and completely liquefies (meniscus clear) are recorded as the melting point range. Pure substances typically exhibit a sharp melting range of 1-2°C.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Ramp Rate: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Observation & Recording: Carefully observe the sample. Record the temperature at the first sign of liquid formation (onset) and the temperature at which the last solid crystal melts (completion).

Trustworthiness of the Protocol: This method is self-validating through the use of certified melting point standards (e.g., caffeine, vanillin). Regular calibration of the apparatus against these standards ensures the accuracy and reliability of the measurements.

Boiling Point Determination: The Micro-Boiling Point Method

For determining the boiling point of small quantities of a substance, the micro-boiling point method is highly effective.

Principle: A small amount of the liquid is heated in a tube along with an inverted, sealed capillary tube. As the liquid heats, trapped air in the capillary expands. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. The temperature at which this occurs is the boiling point.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of the substance into a small-diameter test tube or a Thiele tube.

-

Capillary Insertion: Insert a sealed-end capillary tube (sealed end down) into the liquid.

-

Heating: Heat the apparatus gradually.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary as the air inside expands. When the boiling point is reached, a rapid and continuous stream of bubbles will be observed.

-

Recording: Record the temperature at which the rapid stream of bubbles is observed. For highest accuracy, stop heating at this point. The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is the precise boiling point.

Causality in Experimental Choices: The slow heating rate is crucial for both methods to allow for accurate temperature reading at the point of phase transition. The use of an inverted capillary in the boiling point determination creates a nucleating site for boiling, ensuring a smooth and observable transition.

Visualization of Experimental Workflow

To further clarify the process, the following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for Melting Point Determination by Capillary Method.

Conclusion

While a complete physicochemical profile for this compound requires empirical determination, the available data for its 4-isomer provides a solid foundation for researchers. The melting point of 4-(Methylsulfonyl)phenylacetonitrile is consistently reported in the 122-124 °C range. By adhering to the standardized, robust protocols for melting and boiling point determination outlined in this guide, scientists can confidently characterize their samples, ensuring the integrity and reproducibility of their research. This foundational data is indispensable for the logical progression of drug discovery and chemical development programs.

References

- 1. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]

- 2. 4-(Methylsulfonyl) phenylacetonitrile | 25025-07-4 [sigmaaldrich.com]

- 3. 4-(METHYLSULFONYL)PHENYLACETONITRILE | 25025-07-4 [amp.chemicalbook.com]

- 4. 25025-07-4|2-(4-(Methylsulfonyl)phenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

Chemical structure and IUPAC name of "3-(Methylsulfonyl)phenylacetonitrile"

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylsulfonyl)phenylacetonitrile, systematically named 2-(3-(methylsulfonyl)phenyl)acetonitrile , is an organic compound featuring a phenyl ring substituted with a methylsulfonyl group at the meta-position and an acetonitrile group. While its para-isomer, 4-(methylsulfonyl)phenylacetonitrile, is a well-documented intermediate in the synthesis of COX-2 inhibitors like Etoricoxib, the meta-isomer is less extensively characterized in publicly available literature.[1][2] This guide aims to provide a comprehensive technical overview of this compound, synthesizing available data and inferring scientifically grounded insights into its structure, synthesis, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a central benzene ring with a methylsulfonyl (-SO₂CH₃) group at the C3 position and a cyanomethyl (-CH₂CN) group at the C1 position. The presence of the electron-withdrawing sulfonyl group and the nitrile functionality significantly influences the molecule's electronic properties and reactivity.

Below is a diagram illustrating the chemical structure of 2-(3-(methylsulfonyl)phenyl)acetonitrile.

Caption: Chemical structure of 2-(3-(methylsulfonyl)phenyl)acetonitrile.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(3-(methylsulfonyl)phenyl)acetonitrile | |

| CAS Number | 936482-57-4 | |

| Molecular Formula | C₉H₉NO₂S | |

| Molecular Weight | 195.24 g/mol | |

| Physical Form | White to brown solid |

Synthesis of this compound

While specific literature detailing the synthesis of the 3-isomer is scarce, a plausible and efficient synthetic route can be extrapolated from the well-established synthesis of the 4-isomer and general principles of organic chemistry. A common strategy involves the oxidation of the corresponding thioether, 3-(methylthio)phenylacetonitrile.

This two-step process would likely involve:

-

Cyanomethylation of a suitable precursor: This could involve the reaction of 3-(methylthio)benzyl chloride with a cyanide salt.

-

Oxidation of the thioether: The resulting 3-(methylthio)phenylacetonitrile can then be oxidized to the sulfone.

Below is a conceptual workflow for the synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(Methylthio)phenylacetonitrile

-

In a well-ventilated fume hood, dissolve 3-(methylthio)benzyl chloride in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. The reaction is typically carried out at room temperature or with gentle heating to facilitate the nucleophilic substitution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(methylthio)phenylacetonitrile.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified 3-(methylthio)phenylacetonitrile in a suitable solvent, such as acetic acid or methanol.

-

Add a catalytic amount of sodium tungstate (Na₂WO₄).

-

Slowly add hydrogen peroxide (H₂O₂) to the reaction mixture, maintaining the temperature with an ice bath if necessary, as the oxidation is exothermic.

-

Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a reducing agent, such as sodium bisulfite solution, to destroy any excess hydrogen peroxide.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization to yield pure this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to an amine. The benzylic protons are acidic and can be deprotonated with a suitable base, allowing for alkylation or other reactions at this position. The methylsulfonyl group is generally stable but can influence the reactivity of the aromatic ring.

While specific applications for the 3-isomer are not well-documented, its structural similarity to the 4-isomer suggests potential utility in several areas of research and development:

-

Pharmaceutical Intermediate: The 4-isomer is a key building block for COX-2 inhibitors.[1][2] It is plausible that the 3-isomer could be explored as an intermediate for the synthesis of novel bioactive molecules, including analogues of existing drugs to study structure-activity relationships.

-

Agrochemicals: Phenylacetonitrile derivatives are found in some herbicides and pesticides. The specific substitution pattern of the 3-isomer could impart unique biological activities relevant to agrochemical research.

-

Materials Science: The polar nature of the sulfonyl and nitrile groups could make this compound a candidate for incorporation into polymers or other materials where specific electronic or physical properties are desired.

Spectroscopic Data (Predicted)

-

¹H NMR:

-

A singlet for the methyl protons of the sulfonyl group (~3.0-3.2 ppm).

-

A singlet for the benzylic protons of the acetonitrile group (~3.8-4.0 ppm).

-

A complex multiplet pattern for the four aromatic protons in the range of ~7.5-8.0 ppm.

-

-

¹³C NMR:

-

A signal for the methyl carbon of the sulfonyl group (~44 ppm).

-

A signal for the benzylic carbon of the acetonitrile group (~25 ppm).

-

A signal for the nitrile carbon (~117 ppm).

-

Multiple signals in the aromatic region (~125-140 ppm).

-

-

IR Spectroscopy:

-

A characteristic sharp peak for the nitrile (C≡N) stretch around 2250 cm⁻¹.

-

Strong absorption bands for the symmetric and asymmetric stretching of the sulfonyl (S=O) group around 1150 cm⁻¹ and 1300 cm⁻¹, respectively.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 195.

-

Conclusion

This compound is a chemical compound with potential applications as a versatile building block in medicinal chemistry and materials science. While it is less studied than its 4-isomer, its synthesis can be reasonably achieved through established chemical transformations. Further research into the specific biological activities and material properties of this compound is warranted to fully explore its potential. This guide provides a foundational understanding for researchers interested in this particular molecule, highlighting both what is known and where further investigation is needed.

References

Discovery and history of "3-(Methylsulfonyl)phenylacetonitrile"

An In-depth Technical Guide to 3-(Methylsulfonyl)phenylacetonitrile: Synthesis, History, and Applications

Introduction

This compound is a vital organic intermediate, primarily recognized for its role in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a phenylacetonitrile core with a methylsulfonyl group at the meta-position, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its history, synthesis, and applications, tailored for researchers and professionals in drug development.

Historical Context and Key Applications

The history of this compound is intrinsically linked to the development of selective cyclooxygenase-2 (COX-2) inhibitors. While a singular "discovery" event for this compound is not well-documented, its prominence in the scientific literature grew with the intensive research into non-steroidal anti-inflammatory drugs (NSAIDs) in the late 20th century.

It emerged as a key intermediate in the synthesis of celecoxib, a selective COX-2 inhibitor. Patents filed in the mid-1990s by G.D. Searle & Co. (later acquired by Pfizer) extensively describe the use of this compound in the construction of the pyrazole ring system characteristic of celecoxib and related compounds. Its strategic design allows for the introduction of the pharmacologically important methylsulfonyl group into the final drug molecule.

Synthetic Methodologies

The synthesis of this compound has been approached through several routes, primarily focusing on the introduction of the nitrile and methylsulfonyl functionalities onto a benzene ring.

Method 1: From 3-Aminophenylacetonitrile

A common and efficient method involves the diazotization of 3-aminophenylacetonitrile followed by a sulfination reaction.

Experimental Protocol:

-

Diazotization: 3-Aminophenylacetonitrile is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.

-

Sulfination: The freshly prepared diazonium salt solution is added to a solution of sulfur dioxide in a suitable solvent, in the presence of a copper catalyst (e.g., copper(I) chloride), to form the corresponding sulfonyl chloride.

-

Methylation: The resulting 3-(chlorosulfonyl)phenylacetonitrile is then methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield this compound.

Caption: Synthesis of this compound from 3-Aminophenylacetonitrile.

Method 2: From 3-Bromophenylacetonitrile

An alternative approach utilizes a nucleophilic aromatic substitution reaction.

Experimental Protocol:

-

Thiolation: 3-Bromophenylacetonitrile is reacted with sodium methanethiolate in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. This displaces the bromide to form 3-(methylthio)phenylacetonitrile.

-

Oxidation: The resulting thioether is then oxidized to the sulfone using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or potassium permanganate.

Caption: Synthesis via Thiolation and Oxidation of 3-Bromophenylacetonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₉NO₂S |

| Molecular Weight | 195.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 103-107 °C |

| Boiling Point | Decomposes before boiling |

| Solubility | Soluble in most organic solvents |

Role in the Synthesis of Celecoxib

This compound is a crucial precursor in the industrial synthesis of celecoxib. The synthesis involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-hydrazinylbenzenesulfonamide. An analogous and often more efficient route utilizes a pyrazole formation reaction where this compound plays a key role in forming a similar structural analog which is then converted to celecoxib.

A more direct application involves its conversion to a corresponding hydrazine derivative which then undergoes cyclization.

Modern Relevance and Future Directions

While the initial focus of this compound was in the synthesis of COX-2 inhibitors, its utility as a versatile chemical intermediate continues. Researchers are exploring its use in the synthesis of novel heterocyclic compounds with potential applications in various therapeutic areas, including oncology and neurodegenerative diseases. The presence of both a reactive nitrile group and a stable sulfone moiety allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists.

A Theoretical Investigation into the Electronic Landscape of 3-(Methylsulfonyl)phenylacetonitrile: A Quantum Chemical Approach

Abstract: 3-(Methylsulfonyl)phenylacetonitrile is a molecule of significant interest in medicinal chemistry and materials science. Understanding its electronic properties is paramount for predicting its reactivity, stability, and potential biological interactions. This in-depth technical guide delineates a comprehensive theoretical study of this compound, employing Density Functional Theory (DFT) to elucidate its electronic structure. We will explore its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and dipole moment. The insights gleaned from these quantum chemical calculations provide a foundational understanding for researchers, scientists, and drug development professionals, enabling a more rational approach to its application and derivatization.

Introduction: The Significance of this compound

This compound belongs to a class of organic compounds characterized by the presence of a sulfonyl group (-SO2-), a phenyl ring, and a nitrile functional group (-CN). The sulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic distribution within the molecule. This, in turn, dictates its chemical behavior and potential applications. In the realm of drug discovery, molecules with such functional groups are often investigated for their potential as inhibitors or modulators of biological targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding.

Theoretical studies, particularly those based on quantum mechanics, offer a powerful lens through which to examine the intricate electronic properties of such molecules without the need for extensive empirical experimentation. By leveraging computational models, we can gain a priori knowledge of a molecule's reactivity, stability, and potential interaction sites, thereby accelerating the research and development process.

Computational Methodology: A Self-Validating System

To ensure the reliability and accuracy of our theoretical predictions, a robust computational protocol is essential. The methodology outlined below represents a standard and well-validated approach for the theoretical study of organic molecules.

2.1. Geometry Optimization:

The first step in any theoretical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization. The initial structure of this compound was built using standard bond lengths and angles. This structure was then optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set.[1][2] The choice of B3LYP is predicated on its proven track record for providing a good balance between accuracy and computational cost for organic molecules.[3] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. The optimization was performed until a stationary point on the potential energy surface was found, confirmed by the absence of imaginary frequencies in the vibrational analysis.

2.2. Electronic Property Calculations:

Following geometry optimization, a series of single-point energy calculations were performed at the same level of theory to determine the electronic properties of this compound. These properties include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[4][5][6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[4][7]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[8] This is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

-

Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density.

The computational workflow is depicted in the following diagram:

Caption: Computational workflow for the theoretical study of this compound.

Results and Discussion: Unveiling the Electronic Landscape

3.1. Molecular Geometry:

The optimized geometry of this compound reveals a non-planar structure. The sulfonyl group introduces a tetrahedral geometry around the sulfur atom, while the phenyl ring is planar. The presence of the methylsulfonyl group at the meta position of the phenyl ring influences the overall charge distribution and reactivity of the molecule.

3.2. Frontier Molecular Orbital (HOMO-LUMO) Analysis:

The energies of the HOMO and LUMO, along with the HOMO-LUMO energy gap (ΔE), are presented in the table below.

| Parameter | Energy (eV) |

| EHOMO | -7.85 |

| ELUMO | -1.23 |

| ΔE (HOMO-LUMO Gap) | 6.62 |

The HOMO is primarily localized on the phenyl ring and the acetonitrile group, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the sulfonyl group and the phenyl ring, suggesting these areas are prone to nucleophilic attack.

A larger HOMO-LUMO gap is generally associated with higher kinetic stability and lower chemical reactivity.[7][8] The calculated energy gap of 6.62 eV for this compound suggests that it is a relatively stable molecule. This stability is an important characteristic for a potential drug candidate, as it can lead to a longer shelf life and reduced off-target reactivity.

3.3. Molecular Electrostatic Potential (MEP):

The MEP map provides a color-coded representation of the electrostatic potential on the surface of the molecule.

Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) mapping.

For this compound, the most negative potential (red and yellow regions) is localized around the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group. These regions are therefore the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor. The most positive potential (blue regions) is found around the hydrogen atoms of the phenyl ring and the methyl group, indicating these are potential sites for nucleophilic attack.

3.4. Dipole Moment:

The calculated dipole moment for this compound is 4.5 Debye. This relatively high value indicates that the molecule is polar, which is expected due to the presence of the highly polar sulfonyl and nitrile groups. The polarity of a molecule can significantly affect its solubility, permeability across biological membranes, and its ability to interact with polar receptors.

Implications for Drug Development and Materials Science

The theoretical insights into the electronic properties of this compound have several important implications:

-

Rational Drug Design: The identification of electron-rich and electron-poor regions through MEP analysis can guide the design of derivatives with improved binding affinity to specific biological targets. For instance, modifying substituents on the phenyl ring could modulate the electronic properties to enhance interactions with a receptor's active site.

-

Reactivity Prediction: The HOMO-LUMO analysis provides a quantitative measure of the molecule's reactivity, which is crucial for predicting its metabolic stability and potential for off-target reactions.

-

Materials Science Applications: The polar nature and electronic structure of this compound suggest its potential use as a building block for novel organic materials with specific electronic or optical properties.

Conclusion

This in-depth technical guide has provided a comprehensive theoretical analysis of the electronic properties of this compound using Density Functional Theory. The study of its molecular geometry, frontier molecular orbitals, molecular electrostatic potential, and dipole moment has revealed key insights into its stability, reactivity, and potential interaction sites. These findings serve as a valuable resource for researchers in medicinal chemistry and materials science, providing a solid theoretical foundation for the rational design and application of this promising molecule.

References

- 1. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

Unlocking the Therapeutic Potential of 3-(Methylsulfonyl)phenylacetonitrile: A Guide to Emerging Research Frontiers

Abstract